

2,7-dibromophenanthrene-9,10-dione molecular formula and weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,7-Dibromophenanthrene-9,10-dione

Cat. No.: B038369

[Get Quote](#)

Technical Dossier: 2,7-dibromophenanthrene-9,10-dione

For Researchers, Scientists, and Drug Development Professionals

This document provides core physicochemical properties of **2,7-dibromophenanthrene-9,10-dione**, a chemical intermediate valuable in the synthesis of semiconducting small molecules, oligomers, and polymers for various applications.[\[1\]](#)

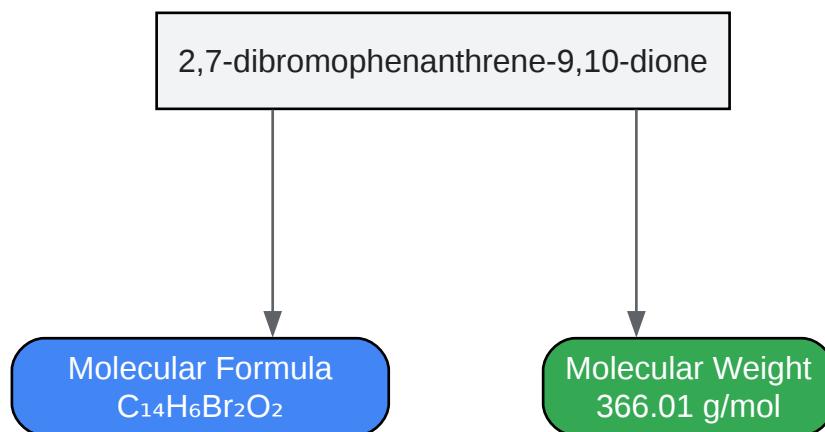
Physicochemical Data

The fundamental molecular properties of **2,7-dibromophenanthrene-9,10-dione** have been determined and are summarized below. These values are foundational for any experimental design, stoichiometric calculations, and analytical characterization.

Property	Value
Molecular Formula	C ₁₄ H ₆ Br ₂ O ₂
Molecular Weight	366.01 g/mol

Data sourced from multiple chemical databases and suppliers.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Experimental Protocols


The molecular formula and weight are fundamental properties derived from the compound's atomic composition and are confirmed through standard analytical techniques.

Protocol: Determination of Molecular Weight and Formula

- Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the precise mass-to-charge ratio of the molecular ion. This experimental mass is then compared to the calculated exact mass (365.87141 Da) to confirm the elemental composition and thus the molecular formula.[5]
- Elemental Analysis: Combustion analysis can be used to experimentally determine the percentage composition of Carbon, Hydrogen, and other elements. The results for **2,7-dibromophenanthrene-9,10-dione** would be expected to align with the theoretical percentages calculated from the molecular formula $C_{14}H_6Br_2O_2$.

Logical Relationships

The relationship between the chemical compound and its core identifiers is a foundational concept in chemical data management. The following diagram illustrates this logical hierarchy.

[Click to download full resolution via product page](#)

Caption: Relationship between a chemical compound and its molecular properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ossila.com [ossila.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. materials.alfachemical.com [materials.alfachemical.com]
- 4. 2,7-Dibromo-9,10-phenanthrenedione synthesis - chemicalbook [chemicalbook.com]
- 5. 2,7-Dibromophenanthrene-9,10-dione | C₁₄H₆Br₂O₂ | CID 265843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2,7-dibromophenanthrene-9,10-dione molecular formula and weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b038369#2-7-dibromophenanthrene-9-10-dione-molecular-formula-and-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com